Ethyl 2,2-difluoro-4-hydroxybutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

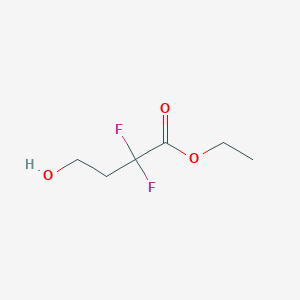

Ethyl 2,2-difluoro-4-hydroxybutanoate is a useful research compound. Its molecular formula is C6H10F2O3 and its molecular weight is 168.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 2,2-difluoro-4-hydroxybutanoate serves as a precursor in drug development due to its potential therapeutic properties. The compound's unique fluorinated structure enhances its biological activity and selectivity, making it a candidate for the synthesis of biologically active molecules.

Case Studies in Drug Development

- Antiviral Agents : Research has indicated that derivatives of this compound may exhibit antiviral activity. The fluorine atoms can enhance metabolic stability and bioavailability, crucial for effective antiviral agents.

- Anticancer Compounds : Studies have shown that modifications of this compound can lead to compounds with significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

Synthetic Applications

The compound is also utilized as a building block in organic synthesis. Its reactivity profile allows it to participate in various chemical reactions, making it a versatile intermediate.

Synthetic Pathways

- Fluorination Reactions : The presence of difluoromethyl groups enables specific fluorination reactions that can be harnessed to develop new fluorinated compounds with enhanced properties.

- Synthesis of Hydroxy Esters : this compound can be converted into other hydroxy esters through esterification reactions, expanding its utility in synthesizing complex organic molecules.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 2,2-difluoroacetate | Lacks hydroxy group; simpler structure | Different reactivity profile |

| Mthis compound | Similar structure but methyl ester | Affects physical and chemical properties |

| Ethyl 2,2-difluoro-4-methoxybutanoate | Contains methoxy group; different reactivity | Unique combination of fluorine and methoxy |

The unique combination of fluorine atoms and hydroxy functionality in this compound grants it specific chemical properties that are advantageous for research and industrial applications.

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Anticancer | HT29 Colon Cancer Cells | Varies | Significant growth inhibition observed |

Synthetic Yield Data

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Esterification with alcohols | 85% | Room temperature |

| Fluorination reactions | >90% | Inert atmosphere |

Analyse Chemischer Reaktionen

Key Functional Groups and Reactivity

The compound’s structure includes:

-

Ethyl ester group (COOEt): prone to hydrolysis and nucleophilic acyl substitution.

-

Hydroxyl group (-OH): participates in oxidation, reduction, and hydrogen bonding.

-

Difluoro substituents (CF₂): stabilize intermediates via inductive effects and influence steric hindrance.

Fluorine’s electronegativity enhances the electrophilicity of the carbonyl group while also increasing the stability of enolates or intermediates formed during reactions .

Ester Hydrolysis/Saponification

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. In basic conditions, saponification with strong bases (e.g., NaOH) yields the sodium salt of 2,2-difluoro-4-hydroxybutanoic acid .

Mechanism :

-

Nucleophilic attack by water or hydroxide on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

Conditions :

| Reaction Type | Reagents | Products |

|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O | 2,2-difluoro-4-hydroxybutanoic acid |

| Basic saponification | NaOH, H₂O | Sodium 2,2-difluoro-4-hydroxybutanoate |

Reduction

The ester group can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) .

Example Reaction :

Ethyl 2,2-difluoro-4-hydroxybutanoate + LiAlH₄ → 2,2-difluoro-4-hydroxybutanol + Ethanol

Mechanistic Steps :

-

Hydride transfer to the carbonyl carbon, forming an alkoxide intermediate.

Oxidation

The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.

Example :

this compound + KMnO₄ → 2,2-difluoro-4-oxobutanoic acid ethyl ester

Key Factors :

-

Fluorine’s electron-withdrawing effect stabilizes the oxidized intermediate.

-

Oxidation of secondary alcohols to ketones is favored over further oxidation.

Substitution Reactions

Fluorine’s electronegativity and steric effects enable substitution with nucleophiles (e.g., amines, thiols) under specific conditions. For example, fluorine may act as a leaving group in nucleophilic aromatic substitution (SNAr) or aliphatic substitution, though this is less common due to the strong C-F bond .

Role of Fluorine in Reactivity

Fluorine’s inductive effect lowers the electron density at the carbonyl carbon, enhancing electrophilicity. This accelerates nucleophilic attacks in ester hydrolysis and acyl substitutions . Additionally, fluorine’s small size minimizes steric hindrance, enabling efficient reactions .

Stereoelectronic Effects

In reactions involving the hydroxyl group (e.g., oxidation), the difluoro substituents may influence the stereochemistry of intermediates. For example, fluorine’s electron-withdrawing effect can stabilize enolates, directing regioselectivity in acid-catalyzed reactions .

Enantioselective Catalysis

Fluorinated esters like this compound serve as substrates in asymmetric catalysis. For instance, the Reformatsky reaction with fluorinated esters can produce β-hydroxy esters with high enantioselectivity using organozinc reagents and prolinol-derived catalysts .

Example :

Ethyl iodoacetate (a structurally similar ester) reacts with aldehydes to form enantiomerically enriched β-hydroxy esters under catalytic conditions .

Medicinal Chemistry

Fluorination enhances the metabolic stability and potency of compounds. In HIF-2α inhibitors, fluorine substitution improves binding affinity and reduces glucuronidation, as observed in analogs like PT2977 .

Comparison of Reactivity

| Reaction Type | Conditions | Key Factor | Reactivity Trend |

|---|---|---|---|

| Hydrolysis | Acidic/basic | Electrophilicity of carbonyl | High |

| Reduction | LiAlH₄, -10°C | Hydride transfer | Moderate |

| Oxidation | KMnO₄, heat | Stability of oxidized product | Low (controlled) |

| Substitution | Nucleophile, base | C-F bond strength | Very low |

Fluorine’s Impact on Stability

Studies show that fluorinated compounds exhibit improved pharmacokinetic profiles due to reduced metabolic liability. For example, PT2977 (a fluorinated analog) demonstrated reduced glucuronidation and extended half-life in preclinical models compared to non-fluorinated counterparts .

Eigenschaften

CAS-Nummer |

88128-46-5 |

|---|---|

Molekularformel |

C6H10F2O3 |

Molekulargewicht |

168.14 g/mol |

IUPAC-Name |

ethyl 2,2-difluoro-4-hydroxybutanoate |

InChI |

InChI=1S/C6H10F2O3/c1-2-11-5(10)6(7,8)3-4-9/h9H,2-4H2,1H3 |

InChI-Schlüssel |

UTLYELLVHGMANR-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(CCO)(F)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.